

CCT196969: A Multi-Kinase Inhibitor Targeting B-Raf, C-Raf, and SRC

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the inhibitory activity of **CCT196969** against B-Raf, C-Raf, and SRC kinases. It includes quantitative data on IC50 values, detailed experimental protocols for kinase activity assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of CCT196969

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCT196969** against key kinases. The data indicates that **CCT196969** is a potent inhibitor of C-Raf, SRC, and the oncogenic B-RafV600E mutant.



Kinase	CCT196969 IC50 (µM)
B-Raf	0.1
B-RafV600E	0.04
C-Raf	0.012[1] (reported as 0.01 μM in other sources)
SRC	0.026[1] (reported as 0.03 μM in other sources)
LCK	0.014[1]
MEK1	>10
СОТ	>10

Experimental Protocols: Kinase Inhibition Assays

The IC50 values for **CCT196969** were determined using established in vitro kinase assay methodologies. The following protocols are representative of the techniques employed.

Z'-LYTE Kinase Assay

The inhibition of B-Raf, B-RafV600E, C-Raf, SRC, LCK, MEK1, and COT was determined using Z'-LYTE Kinase Assay Kits.[2] This method is a fluorescence-based immunoassay.

Principle: The assay measures the extent of phosphorylation of a specific substrate by the target kinase. It relies on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to a protease. A FRET (Förster Resonance Energy Transfer) signal is generated, which is proportional to the amount of phosphorylated substrate remaining after proteolytic cleavage.

Methodology:

- Reaction Setup: Kinase reactions are performed in a 384-well plate format. Each well
 contains the target kinase (e.g., B-Raf, C-Raf, or SRC), a specific peptide substrate, and
 ATP.
- Inhibitor Addition: CCT196969 is added in a series of dilutions (typically an 11-point concentration response) to the reaction wells.[2]



- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Development: A development reagent containing a site-specific protease is added to the wells. This protease specifically cleaves the non-phosphorylated substrate.
- Signal Detection: The fluorescence is measured using a plate reader. The FRET signal is high when the kinase is inhibited (substrate is not phosphorylated and is cleaved), and low when the kinase is active (substrate is phosphorylated and protected from cleavage).
- Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software, such as GraphPad Prism. The values are typically the mean of at least three independent experiments.[2]

DELFIA-Based Kinase Assay

A DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) based 96-well assay was also utilized to measure B-Raf kinase activity.[2]

Principle: This is a time-resolved fluorescence (TRF) method that measures the phosphorylation of a biotinylated substrate.

Methodology:

- Coating: A streptavidin-coated microplate is used to capture the biotinylated kinase substrate.
- Kinase Reaction: The kinase reaction, containing the target kinase, ATP, and varying concentrations of CCT196969, is carried out in the wells of the microplate.
- Detection: A Europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added.
- Signal Enhancement: After washing away unbound antibody, an enhancement solution is added. This solution dissociates the Europium ions from the antibody and creates a new, highly fluorescent chelate.

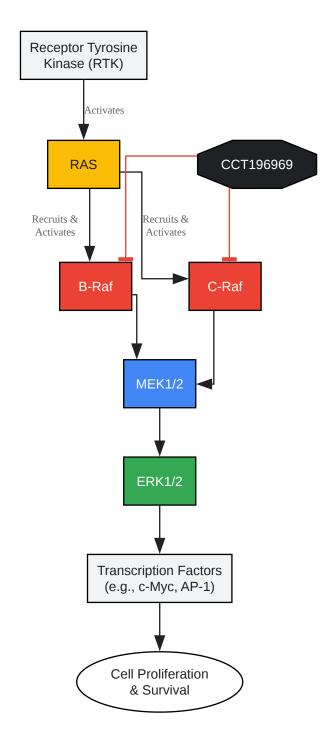


- Measurement: The time-resolved fluorescence of the Europium chelate is measured, which
 is directly proportional to the level of substrate phosphorylation.
- Data Analysis: IC50 values are determined by plotting the inhibition of kinase activity against the concentration of **CCT196969**.

Visualizations: Signaling Pathways and Workflows B-Raf/C-Raf Signaling Pathway

The Raf kinases are central components of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival.[3][4][5][6]





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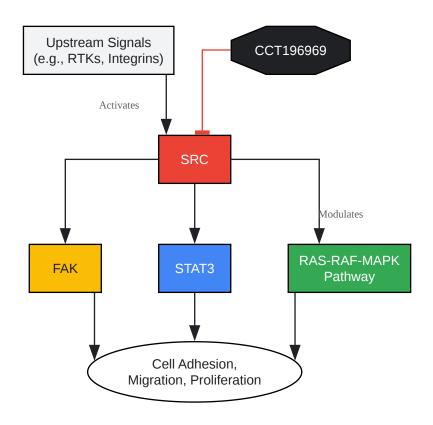
Caption: The MAPK signaling pathway with B-Raf and C-Raf.

SRC Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including cell adhesion, migration, and proliferation, often downstream of receptor



tyrosine kinases (RTKs).[7][8][9][10]

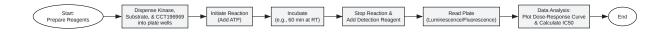


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Caption: Simplified SRC kinase signaling pathways.

In Vitro Kinase Assay Workflow

The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor in an in vitro kinase assay.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.



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